molecular formula C11H16ClNO4S B8045156 (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Cat. No.: B8045156
M. Wt: 293.77 g/mol
InChI Key: VUUYKOLKOIYVCR-UHFFFAOYSA-N
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Description

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 2049127-84-4) is a chiral amino acid ester derivative characterized by a methylsulfonyl-substituted phenyl group at the β-position of the propanoate backbone. The compound is synthesized via a multi-step process involving extraction with ethyl acetate (EA), reverse-phase purification, and reduced-pressure drying at 45°C . It is commercially available with a purity of ≥99% and is utilized in industrial applications, including agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name

methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYKOLKOIYVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Enzymatic Reaction

The synthesis begins with racemic 2-amino-3-hydroxy-3-(3-methylsulfonylphenyl)propionic acid. This intermediate is prepared via Friedel-Crafts alkylation of 3-(methylsulfonyl)benzene with acrylonitrile, followed by hydrolysis to yield the β-hydroxy acid. The racemic mixture is then subjected to enzymatic resolution using D-threonine aldolase in a borate buffer (pH 8.75) with pyridoxal phosphate as a cofactor. Under optimized conditions (42°C, 120 minutes), the enzyme selectively degrades the L-enantiomer, leaving the desired (R)-isomer with ≥96% enantiomeric excess (ee).

Esterification and Salt Formation

The resolved (R)-2-amino-3-(3-methylsulfonylphenyl)propionic acid undergoes esterification with methanol in the presence of thionyl chloride, yielding the methyl ester. Subsequent treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving a final purity of 99.2% after recrystallization.

Chiral Pool Synthesis from D-Serine Derivatives

D-Serine serves as a chiral precursor for constructing the target compound’s backbone. This method avoids racemization risks associated with asymmetric catalysis.

Protection and Functionalization

D-Serine is first protected as its N-carboxy anhydride (NCA) by reacting with paraformaldehyde in tetrahydrofuran (THF). The NCA intermediate is then chlorinated using phosphorus pentachloride (PCl₅) to introduce the 3-chloroalanine moiety. While PCl₅ is highly reactive, its replacement with oxalyl chloride reduces environmental hazards, maintaining yields at 85–90%.

Sulfonation and Esterification

The chlorinated intermediate undergoes nucleophilic aromatic substitution with sodium methanesulfinate in dimethylformamide (DMF) at 80°C, introducing the methylsulfonyl group. Esterification with methanol and HCl gas furnishes the hydrochloride salt, with an overall yield of 78% and ≥99% HPLC purity.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a scalable route to enantioselective synthesis.

Substrate Design and Catalyst Selection

The β-keto ester precursor, methyl 3-(3-(methylsulfonyl)phenyl)-2-oxopropanoate, is synthesized via Claisen condensation. Using a ruthenium-(S)-BINAP catalyst, asymmetric hydrogenation at 50 psi H₂ and 40°C achieves 98% ee. The reaction proceeds in toluene with a substrate-to-catalyst ratio of 1,000:1, ensuring cost-effectiveness for industrial applications.

Workup and Purification

Post-hydrogenation, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), followed by salt formation with HCl in diethyl ether. This method delivers a 92% isolated yield and 99.5% purity, validated by chiral HPLC.

Oxidation of Methylthio Precursors

The methylsulfonyl group is often introduced via oxidation of a methylthio intermediate, enhancing synthetic flexibility.

Synthesis of Methylthio Intermediate

3-(Methylthio)benzaldehyde is condensed with nitroethane in a Henry reaction, followed by reduction to yield 3-(methylthio)phenylalanine. Methylation with methyl iodide and subsequent esterification provides the methylthio ester precursor.

Peracetic Acid Oxidation

The methylthio group is oxidized to methylsulfonyl using peracetic acid (30% w/v) in acetic acid at 60°C for 6 hours. This step proceeds quantitatively, with the sulfone product isolated via aqueous workup and recrystallization from ethanol/water (80:20).

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste generation.

Continuous Flow Enzymatic Reactors

Immobilized D-threonine aldolase packed in continuous flow reactors enables high-throughput resolution of racemic mixtures. Residence times of 30 minutes at 45°C achieve 94% ee, with enzyme stability exceeding 50 cycles.

Solvent Recycling and Waste Management

Tetrahydrofuran (THF) from Grignard reactions is recovered via distillation (>95% recovery), while aqueous waste streams are treated with activated carbon to remove organic impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Pharmaceutical Uses
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it could act on specific biological targets, particularly in the treatment of neurological disorders.

2. Neuroprotective Effects
Studies have indicated that compounds with similar structures exhibit neuroprotective properties. Research into related compounds has shown promise in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

1. Mechanism of Action
The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can influence mood and cognitive functions, making it a candidate for further exploration in psychopharmacology .

2. Toxicological Assessments
Preliminary toxicological studies are essential for understanding the safety profile of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Assessments have shown that while the compound is generally safe at lower concentrations, higher doses may lead to cytotoxic effects, necessitating careful dosage regulation in potential therapeutic applications .

Material Science Applications

1. Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength .

2. Polymerization Studies
Research has explored the use of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride in polymerization processes to create advanced polymers with specific functionalities, which could have applications in coatings and composites .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of Sulfonyl CompoundsInvestigated the neuroprotective properties of sulfonyl derivativesShowed significant reduction in neuronal death under oxidative stress conditions
Synthesis of Functional PolymersExplored the use of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate in polymer synthesisResulted in polymers with enhanced thermal stability and mechanical properties

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The methylsulfonyl group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., phenyl in the ethyl ester analog) but reduces solubility relative to hydroxyl or methoxy groups .
  • Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than benzyl or isopropyl esters, affecting metabolic stability .
  • Stereochemistry: The (R)-configuration is critical for enantioselective interactions, as seen in analogs like the ethyl phenylpropanoate derivative, which is used in peptide synthesis .

Commercial and Regulatory Profiles

  • Purity and Availability: The target compound is supplied at 99% purity under ISO-certified standards, comparable to analogs like (R)-ethyl 2-amino-3-phenylpropanoate hydrochloride .
  • Regulatory Status : Unlike the benzyl ester analog, which is tied to neuropharmacology research, the target compound is marketed for broader industrial use, reflecting divergent safety and efficacy profiles .

Biological Activity

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known by its CAS number 2049127-84-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₆ClNO₄S
  • Molecular Weight : 293.77 g/mol
  • Hydrochloride Form : Enhances solubility and stability in biological assays.

The structure includes a methylsulfonyl group attached to a phenyl ring, which is critical for its biological interactions. The compound's solubility and permeability characteristics are summarized in the following table:

PropertyValue
Solubility1.28 mg/ml
Log P (octanol-water)1.24
Bioavailability Score0.55
GI AbsorptionHigh
BBB PermeantNo

The biological activity of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is primarily attributed to its interaction with specific biological targets. It has been studied as a potential inhibitor of certain enzymes involved in bacterial cell wall synthesis, particularly targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is crucial for the survival of Gram-negative bacteria like Pseudomonas aeruginosa .

Structure-Kinetic Relationships

Research indicates that modifications to the core structure can significantly impact the binding affinity and residence time on the target enzyme. For instance, compounds derived from the methylsulfonyl framework have shown varying degrees of efficacy based on their structural nuances .

In Vitro Studies

In vitro studies have demonstrated that (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride exhibits antibacterial properties against various strains of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using microbroth dilution methods, revealing effective concentrations that inhibit bacterial growth.

CompoundMIC (µg/ml)Residence Time (min)Post-Antibiotic Effect (h)
(R)-Compound1.56411.26
PT9130.691244

These findings suggest that prolonged exposure to the compound may enhance its therapeutic efficacy by extending the duration of bacterial suppression post-treatment .

In Vivo Studies

In vivo models have further validated the efficacy of this compound in treating infections caused by Pseudomonas aeruginosa. A pharmacokinetic/pharmacodynamic (PK/PD) model was utilized to predict the in vivo activity based on binding kinetics observed in vitro .

Case Studies and Clinical Implications

Recent studies have explored the potential of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride in clinical settings. For example:

  • Case Study on Infection Control : A clinical trial involving patients with chronic lung infections demonstrated significant improvement in bacterial load following treatment with this compound, suggesting its potential as a therapeutic agent in respiratory infections caused by resistant strains.
  • Synergistic Effects : Combination therapy with other antibiotics has shown enhanced efficacy, indicating that this compound could be used as part of a multi-drug regimen to combat antibiotic resistance.

Q & A

Q. Methodological Focus

  • X-ray crystallography : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns (e.g., Cl⁻ interactions with the amino group) .
  • Thermal analysis : TGA/DSC to determine decomposition temperature (e.g., melting point ~186–189°C, consistent with hydrochloride salts) .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture uptake, which impacts solubility and shelf life .

Stability Protocol : Store under inert gas (N₂) at 2–8°C in amber vials to prevent photodegradation of the methylsulfonyl group .

What critical parameters govern the recrystallization of this compound for high-purity isolation?

Basic Research Focus
Optimize:

  • Solvent polarity : Mixtures like chloroform-methanol (3:1 v/v) yield well-defined crystals, as reported in single-crystal X-ray studies .
  • Cooling rate : Slow cooling (0.5°C/min) minimizes inclusion of solvent or impurities.
  • Seeding : Use pre-formed crystals to control nucleation and avoid amorphous precipitates.

Quality Control : Purity ≥98% by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

How does the methylsulfonyl group influence reactivity in nucleophilic substitutions, and what byproducts are typical?

Advanced Research Focus
The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing:

  • Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides).
  • Steric hindrance : May reduce reaction rates at the meta-position, leading to para-substituted byproducts.

Q. Common Byproducts :

  • Desulfonylated derivatives : From reductive cleavage under harsh conditions (e.g., LiAlH₄).
  • Racemization : Acidic or basic conditions may epimerize the (R)-configuration; monitor via chiral HPLC .

Mitigation : Use mild reagents (e.g., Hünig’s base for coupling) and low-temperature reactions (−20°C) .

What strategies are employed to scale up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Flow chemistry : Continuous processing reduces racemization risks by minimizing reaction time .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track enantiomeric ratios in real time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Case Study : Pilot-scale synthesis achieved 92% yield and 99% ee using immobilized lipase catalysts for kinetic resolution .

How is this compound utilized in crystallography studies to elucidate protein-ligand interactions?

Q. Methodological Focus

  • Co-crystallization : Soak crystals of target proteins (e.g., tyrosine phosphatases) with the compound to study binding modes.
  • Docking simulations : Compare crystallographic data with computational models (e.g., AutoDock Vina) to validate sulfonyl group interactions with active sites .

Example : The methylsulfonyl moiety forms hydrogen bonds with Arg residues in RPTPβ/ζ, as shown in MY33-3 hydrochloride co-crystals .

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